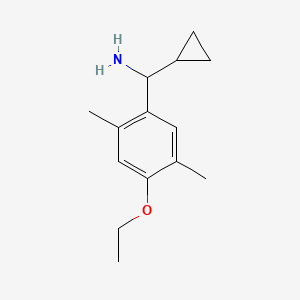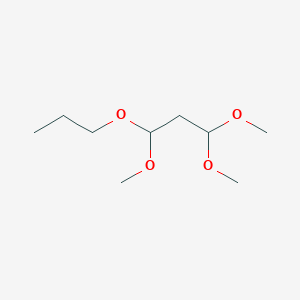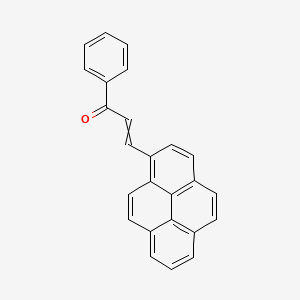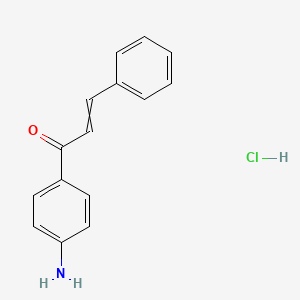![molecular formula C24H36O6 B12571615 1-[3-(Acetyloxy)-5-methoxyphenyl]-8-oxotridecan-2-YL acetate CAS No. 189456-95-9](/img/structure/B12571615.png)
1-[3-(Acetyloxy)-5-methoxyphenyl]-8-oxotridecan-2-YL acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Acetyloxy)-5-methoxyphenyl]-8-oxotridecan-2-YL acetate is an organic compound with a complex structure that includes acetyloxy and methoxy functional groups
Méthodes De Préparation
The synthesis of 1-[3-(Acetyloxy)-5-methoxyphenyl]-8-oxotridecan-2-YL acetate involves multiple steps, typically starting with the preparation of the core phenyl structure. The acetyloxy and methoxy groups are introduced through specific reactions such as acetylation and methylation. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
1-[3-(Acetyloxy)-5-methoxyphenyl]-8-oxotridecan-2-YL acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
1-[3-(Acetyloxy)-5-methoxyphenyl]-8-oxotridecan-2-YL acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[3-(Acetyloxy)-5-methoxyphenyl]-8-oxotridecan-2-YL acetate involves its interaction with molecular targets such as enzymes or receptors. The acetyloxy and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
1-[3-(Acetyloxy)-5-methoxyphenyl]-8-oxotridecan-2-YL acetate can be compared with similar compounds such as:
1-(4-Acetoxy-3-methoxyphenyl)allyl acetate: Similar structure but different functional groups.
3-(Acetyloxy)-2-(benzoylamino)-1-phenylpropyl acetate: Contains a benzoylamino group instead of the oxotridecan chain
Propriétés
Numéro CAS |
189456-95-9 |
|---|---|
Formule moléculaire |
C24H36O6 |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
[3-(2-acetyloxy-8-oxotridecyl)-5-methoxyphenyl] acetate |
InChI |
InChI=1S/C24H36O6/c1-5-6-8-11-21(27)12-9-7-10-13-22(29-18(2)25)14-20-15-23(28-4)17-24(16-20)30-19(3)26/h15-17,22H,5-14H2,1-4H3 |
Clé InChI |
IRSGEMDUJNQUMV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)CCCCCC(CC1=CC(=CC(=C1)OC(=O)C)OC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


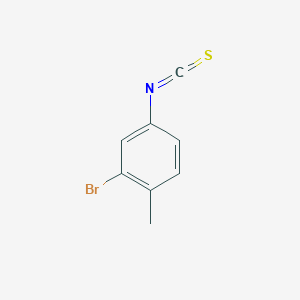
![2H-[1,3,5]oxadiazino[3,2-a]benzimidazole](/img/structure/B12571537.png)
![3-[2-Amino-1-(3,4-dihydroxyphenyl)ethyl]-L-histidine](/img/structure/B12571544.png)
![2-(4-chloro-2-methylphenoxy)-N-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}acetamide](/img/structure/B12571547.png)
![10-[(4-Hydroxynaphthalen-1-yl)amino]-10-oxodecanoic acid](/img/structure/B12571548.png)
![[(3S,4S,5R)-3,4-Dihydroxy-5-propylpiperidin-1-yl]acetic acid](/img/structure/B12571559.png)
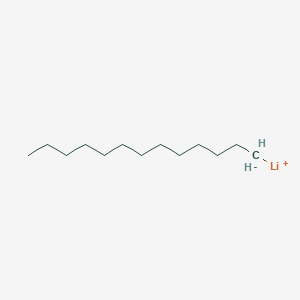
![4-[(Benzenesulfonyl)carbonyl]benzene-1-sulfonic acid](/img/structure/B12571570.png)
![1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane, 4,11-bis(phenylmethyl)-](/img/structure/B12571572.png)
![Acetamide,N-(3-ethoxypropyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12571584.png)
